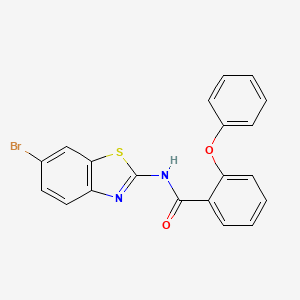

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is in the development of anticancer agents. Compounds containing benzothiazole derivatives have been shown to exhibit potent inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. Research has indicated that this compound can inhibit HDAC activity, leading to altered gene expression and potential apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom at the 6-position enhances the compound's interaction with bacterial cell membranes, thereby increasing its efficacy .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block for synthesizing other complex organic molecules. The compound can undergo various chemical transformations, including nucleophilic substitutions and acylation reactions. Its ability to act as a nucleophile or electrophile makes it suitable for creating diverse derivatives that may have enhanced biological activities.

Synthesis Methodologies

The synthesis of this compound typically involves nucleophilic acyl substitution reactions. For example, the reaction between 6-bromo-2-aminobenzothiazole and 2-phenoxybenzoyl chloride leads to the formation of the amide bond. This method is efficient and allows for modifications that can enhance solubility or bioactivity .

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in cell signaling pathways, leading to inhibition or modulation of their activities. This mechanism is particularly relevant in cancer therapy where HDAC inhibitors are utilized to restore normal cellular functions .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

- N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

- N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and mechanism of action.

Actividad Biológica

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1. Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- A benzothiazole moiety which is known for its diverse biological activities.

- A phenoxy group that enhances its lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Heparanase Inhibition : Heparanase is an enzyme implicated in tumor progression and metastasis. Compounds that inhibit heparanase can potentially reduce tumor invasiveness and improve therapeutic outcomes in cancer treatments . The structure of this compound suggests it may exhibit similar inhibitory effects.

3.1 Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance:

- Inhibition of Tumor Growth : Compounds with a benzothiazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

3.2 Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented:

- Bactericidal Effects : Some derivatives demonstrated significant antibacterial activity against strains such as E. coli, indicating a potential application in treating bacterial infections .

3.3 Neuroprotective Effects

Research has indicated that related compounds may provide neuroprotective benefits:

- Anticonvulsant Properties : Studies on similar compounds have shown efficacy in models of seizures induced by pentylenetetrazole (PTZ), suggesting a protective effect against neurotoxicity .

4.1 Study on Heparanase Inhibition

A study focusing on heparanase inhibitors highlighted the compound's ability to modulate heparanase activity effectively:

- Results : The compound exhibited significant inhibition of heparanase, leading to reduced tumor cell migration in vitro .

4.2 Antimicrobial Screening

In a recent antimicrobial screening study, derivatives including this compound were tested against various pathogens:

- Findings : The compound showed notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

5. Data Tables

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as a heparanase inhibitor opens avenues for cancer therapy, while its antimicrobial properties suggest applications in infectious disease management. Continued research is essential to fully elucidate its mechanisms and therapeutic potential across various biomedical fields.

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXSOJNFSCKQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.